molecular formula C10H11N5O3 B14073583 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one

2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one

Cat. No.: B14073583
M. Wt: 249.23 g/mol
InChI Key: FZYYPNOHKXTKLI-UHFFFAOYSA-N
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Description

2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is a complex organic compound that belongs to the class of purine nucleosides This compound is characterized by a purine base attached to a furan ring, which is further substituted with an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one typically involves multi-step organic reactions. One common method is the reductive amination of 5-hydroxymethylfurfural with primary amines using a non-noble metal catalyst based on monodisperse cobalt nanoparticles covered by a thin carbon layer. This reaction is performed under mild conditions (60°C and 4 bar H₂) using ethanol as a solvent, yielding the corresponding amino-alcohol in high yields .

Industrial Production Methods

For industrial-scale production, the process can be implemented in flow reactors by combining two consecutive fixed bed reactors. This method ensures high yield and stability over extended periods of operation. The reductive amination of 5-hydroxymethylfurfural with methylamine, followed by selective esterification of the hydroxymethyl group with fatty acids using lipase CALB as a biocatalyst, achieves practically total conversion to the corresponding amino-esters .

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted purine nucleosides, which can have different functional groups attached to the purine or furan rings.

Scientific Research Applications

2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic pathways. Its unique structure allows it to bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one is unique due to its combination of a purine base with a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and interact with different molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

2-amino-9-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h1-2,4-6,16H,3H2,(H3,11,13,14,17)

InChI Key

FZYYPNOHKXTKLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N

Origin of Product

United States

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